molecular formula C2H6N2O B018138 N,N-bis(trideuteriomethyl)nitrous amide CAS No. 17829-05-9

N,N-bis(trideuteriomethyl)nitrous amide

Cat. No. B018138
CAS RN: 17829-05-9
M. Wt: 80.12 g/mol
InChI Key: UMFJAHHVKNCGLG-WFGJKAKNSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N-bis(trideuteriomethyl)nitrous amide involves several steps, including the reaction of specific nitroso and amide compounds. For instance, the direct amidation of aldehydes with nitroso compounds catalyzed by N-heterocyclic carbene offers a method for synthesizing N-arylhydroxamic acids, which shares some conceptual similarity with the synthesis pathways that might be involved in creating N,N-bis(trideuteriomethyl) compounds (Wong et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds analogous to this compound has been studied through various techniques. Crystal and molecular structures of acyclic sulfur−nitrogen compounds, for example, provide insights into electron delocalization and bond lengths that could be relevant for understanding the structural characteristics of this compound derivatives (Haas et al., 1996).

Chemical Reactions and Properties

The reactivity of this compound-like compounds in chemical reactions can be inferred from studies on similar structures. The reductive transamidation of N-acyl benzotriazoles with nitro compounds, for example, demonstrates the potential for diverse chemical transformations and the formation of N-deuterated amides under certain conditions (Bai et al., 2023).

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as solubility, thermal stability, and crystallinity, can be crucial for their practical applications. Polymers based on amide-imide structures, for instance, exhibit significant inherent viscosities, thermal stability, and solubility in polar organic solvents, which are important parameters for materials science applications (Faghihi et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, such as their reactivity with other chemical species, stability under various conditions, and potential as catalysts or reagents in organic synthesis, are essential for understanding their utility in chemical research. Studies on the deoxygenative reduction of amides, for instance, highlight the role of specific catalysts in facilitating the conversion of tertiary and secondary amides to amines, a process that may share mechanistic similarities with reactions involving N,N-bis(trideuteriomethyl) compounds (Barger et al., 2020).

Scientific Research Applications

Nitrous Oxide Emissions and Environmental Impact

  • Formation of Carcinogenic N-nitroso Compounds : Research highlights the risk of forming carcinogenic N-nitroso compounds from dietary precursors in the stomach, emphasizing the significant dietary intake of nitrosatable groups and the carcinogenicity of the resulting N-nitroso derivatives. This underscores the importance of understanding N-nitroso compound formation mechanisms in various contexts, including environmental and dietary exposures (Shephard, Schlatter, & Lutz, 1987).

  • Nitrous Oxide Emission from Aquaculture : Aquaculture has been identified as a significant anthropogenic source of nitrous oxide (N2O) emission, a potent greenhouse gas. The review suggests that aquaculture's global N2O-N emission could account for a substantial percentage of anthropogenic N2O-N emission by 2030 if the industry continues to grow at the current rate. The mechanisms and factors affecting N2O production in aquaculture systems are discussed, along with potential mitigation methods such as aquaponic and biofloc technology aquaculture (Hu et al., 2012).

Mitigation Strategies for Nitrous Oxide Emissions

  • Inhibition of Nitrification to Mitigate Emissions : A review on the use of nitrification inhibitors (NIs) to treat grazed pasture soils presents a viable strategy to mitigate nitrate leaching and nitrous oxide emissions in grazed grassland. The effectiveness of NIs, such as dicyandiamide (DCD) and 3,4-dimethylpyrazole phosphate (DMPP), in reducing NO3− leaching and N2O emissions from grazed pastures is highlighted, along with the potential for increased pasture production and decreased cation leaching (Di & Cameron, 2016).

Challenges and Opportunities in Nitrous Oxide Emission Research

  • Quantifying Nitrous Oxide Production Pathways : The critical review on quantifying N2O production pathways in wastewater treatment systems using isotope technology outlines the current status and limitations of different isotope approaches for N2O production pathway quantification. It underscores the need for further improvement in the accuracy and reliability of isotope technology in quantifying N2O production pathways in various environmental settings (Duan et al., 2017).

Mechanism of Action

Target of Action

N,N-bis(trideuteriomethyl)nitrous amide, also known as N-Nitrosodimethylamine-d6, is a deuterated derivative of N-Nitrosodimethylamine . The primary targets of this compound are secondary amines , such as dimethylamine . These amines play a crucial role in various biological processes, including protein synthesis and neurotransmission.

Mode of Action

The compound interacts with its targets through a reaction with nitrite . This interaction results in the formation of N-Nitrosodimethylamine-d6, a highly reactive nitrosamine compound . The compound is chemically reactive and metabolically unstable .

Biochemical Pathways

The genotoxic effect of N-Nitrosodimethylamine-d6 can be attributed to the formation of reactive electrophilic species in the metabolism . The spontaneous decomposition of N-Nitrosodimethylamine-d6 in the aqueous medium of the metabolism produces diazonium or carbenium ions . These ions can alkylate nucleophilic intersections of the DNA .

Pharmacokinetics

Given its chemical reactivity and metabolic instability , it is likely that the compound has a rapid absorption, distribution, metabolism, and excretion (ADME) profile. This could impact its bioavailability and efficacy.

Result of Action

Exposure to N-Nitrosodimethylamine-d6 can cause liver damage, respiratory problems, and cancer . It is a potent carcinogen and mutagen that is commonly found in tobacco smoke, cured meats, and other processed foods .

Action Environment

The action of N-Nitrosodimethylamine-d6 can be influenced by various environmental factors. For instance, the presence of nitrite in the environment can enhance the formation of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

NDMA is highly toxic and carcinogenic, and exposure to this compound can cause liver damage, respiratory problems, and cancer . Therefore, the detection and quantification of NDMA in products is crucial for public health and safety .

properties

IUPAC Name

N,N-bis(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJAHHVKNCGLG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170454
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17829-05-9
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17829-05-9
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Synthesis routes and methods

Procedure details

nitrosating an aqueous solution of dimethylamine by reaction with dinitrogen tetraoxide and potassium carbonate at a pressure from atomospheric to 50 psig and a temperature from -10° C. to 40° C. to produce an aqueous solution of N-nitrosodimethylamine and potassium nitrate and gaseous carbon dioxide; and,
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Q & A

A: NDMA-d6 proves to be a useful probe for investigating the organ-specific alkylation caused by NDMA. While large doses of both NDMA and NDMA-d6 result in similar DNA alkylation in the liver and kidneys of rats, a small oral dose of NDMA-d6 leads to a one-third reduction in liver DNA alkylation and a three-fold increase in kidney DNA alkylation compared to an equivalent dose of NDMA. [] This suggests a potential link between reduced liver alkylation and the lower incidence of liver tumors observed with NDMA-d6 in rats. [] The increased kidney alkylation hints at altered first-pass metabolism in the liver, potentially affecting the distribution of the nitrosamine. []

A: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a widely employed technique for analyzing N-Nitrosodimethylamine (NDMA) and NDMA-d6. The isotope dilution method, using deuterated NDMA (NDMA-d6) as a surrogate standard, enables accurate quantification. [, , ] This approach involves extracting the analyte from the sample using a suitable solvent, followed by analysis using GC/MS. Researchers utilize specific ion monitoring (SIM) mode to enhance sensitivity and selectivity. [] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for detecting various nitrosamines, including NDMA, in complex matrices like drinking water. [, ]

A: NDMA, a probable human carcinogen, has been identified as a disinfection byproduct (DBP) in drinking water treated with chloramines. [, ] Understanding its occurrence and formation pathways is crucial to ensure the safety of drinking water. Research has shown that NDMA concentrations can vary within a distribution system, suggesting ongoing formation processes. [] This highlights the need for continuous monitoring and control measures to minimize NDMA formation during water treatment.

A: NDMA-d6 is used as a tracer in studies evaluating the effectiveness of water treatment technologies for removing NDMA. [] By introducing NDMA-d6 into wastewater and monitoring its removal across different stages of treatment, researchers can assess the efficacy of multi-stage and multi-pass reverse osmosis networks. [] This allows for optimization of treatment processes to minimize NDMA levels in treated water and ensure public health protection.

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